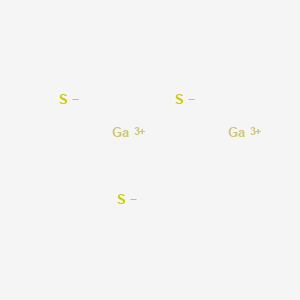

Gallium sulfide (GaS)

説明

Gallium sulfide (GaS) is a chemical compound of gallium and sulfur . It has a hexagonal layer structure containing Ga 24+ units, which have a Ga-Ga distance of 248pm . This layer structure is similar to GaTe, GaSe, and InSe .

Synthesis Analysis

Gallium sulfide can be synthesized using chemical vapor synthesis . An unusual metastable form, with a distorted wurtzite structure, has been reported as being produced using MOCVD .Molecular Structure Analysis

The normal form of gallium (II) sulfide as made from the elements has a hexagonal layer structure . Single layers of gallium sulfide are dynamically stable two-dimensional semiconductors .Chemical Reactions Analysis

Gallium reacts with sulfur forming gallium sulfide . The reaction is: 16 Ga (s) + 3 S8 (s) -> 8 Ga2S3 (s).Physical And Chemical Properties Analysis

Gallium sulfide (GaS) has a molar mass of 101.788 g/mol . It appears as yellow crystals . It has a density of 3.86 g/cm^3 and a melting point of 965 °C .科学的研究の応用

-

Broadband Ultrafast Photonics

- GaS has been used in the field of broadband ultrafast photonics . Ultrathin 2D GaS nanosheets were synthesized using the liquid-phase exfoliation method . After depositing 2D GaS nanosheets on side polished fibers, successful saturable absorbers (SAs) were fabricated . The realized modulation depths were 10 and 5.3% at 1 and 1.5 μm, respectively, indicating the wideband saturable absorption performance of the prepared SAs . By integrating GaS-SAs into three different wavelength-based fiber laser cavities, stable mode-locked pulses were achieved .

-

Photodetectors

- GaS has been used in the design of photodetectors . Few-layered GaS nanosheets were prepared using a simple liquid-phase exfoliation (LPE) approach . After centrifuging at different speeds, GaS nanosheets with defined layers were obtained, which enabled verification of the tunable bandgap from 2.02 to 3.15 eV . When applied as a PEC-type photodetector, the responsivity of the photodetector was 4.77 mA W −1 and 33.7 μA W −1 under bias voltages of 0.6 and 0 V, respectively .

-

Nonlinear Optical Devices

-

Photoelectrochemical Devices

- GaS has been used in the design of photoelectrochemical (PEC) devices . The bandgap of GaS, a layered semiconductor material with a direct bandgap of approximately 3.05 eV, is essential for the design of PEC devices . The bandgap tunability relative to the number of layers has not been experimentally confirmed .

-

Optoelectronic Systems

- GaS has potential applications in high-performance optoelectronic systems . Theoretical models of the electronic structure suggest that a reduction in the number of layers, leading to a decrease of the effective mass at the valence band maximum (VBM), can enhance the carrier mobility of GaS nanosheets . This results in high photocurrents .

-

Band Structure Engineering

- GaS has been used in the field of band structure engineering . The bandgap modulation of GaS monolayer under biaxial or uniaxial strain was investigated using density functional theory calculation . The uniaxial strain shifts bandgap from indirect to direct in gallium sulfide monolayer at the strain of ( \varepsilon ) = − 10 percent along y direction . This direct bandgap accompanied by the isotropic mechanical feature in the Gallium Sulfide monolayer, facilitates and moves up its practical application .

-

Nonlinear Optical Activities

-

Nanoelectronic Devices

-

Bandgap Modulation

- GaS has been used in the field of bandgap modulation . The bandgap modulation of GaS monolayer under biaxial or uniaxial strain was investigated using density functional theory calculation . The uniaxial strain shifts bandgap from indirect to direct in gallium sulfide monolayer at the strain of ( \varepsilon ) = − 10 percent along y direction . This direct bandgap accompanied by the isotropic mechanical feature in the Gallium Sulfide monolayer, facilitates and moves up its practical application .

-

Visible-UV Optoelectronic Applications

- GaS is one of the latest additions to the two-dimensional (2D) materials family, and of particular interest for visible-UV optoelectronic applications due to its wide bandgap energy in the range 2.35–3.05 eV going from bulk to monolayer . When going to the few-layer regime, changes in the electronic structure occur, resulting in a change in the properties of the material .

-

UV Photodetector

-

Resistance to Oxidation

Safety And Hazards

将来の方向性

The gallium sulfide monolayer is demonstrated as a promising two-dimensional semiconductor material with considerable properties . It has potential applications in optoelectronics, photodetectors, catalytic, superconductors, spintronic films . The direct bandgap accompanied by the isotropic mechanical feature in the Gallium Sulfide monolayer, facilitates and moves up its practical application .

特性

IUPAC Name |

digallium;trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ga.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSHTEBQPBBCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[S-2].[S-2].[S-2].[Ga+3].[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ga2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904021 | |

| Record name | Digallium trisulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gallium sulfide (GaS) | |

CAS RN |

12024-10-1, 12024-22-5 | |

| Record name | Gallium sulfide (GaS) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium sulfide (Ga2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium sulfide (GaS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Digallium trisulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gallium sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585111.png)

![1-Naphthalenemethanol, alpha,alpha-bis[4-(dimethylamino)phenyl]-4-(ethylamino)-](/img/structure/B1585116.png)